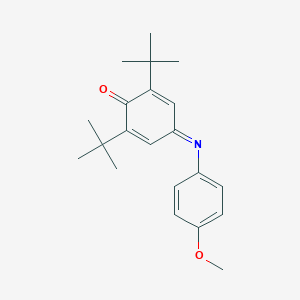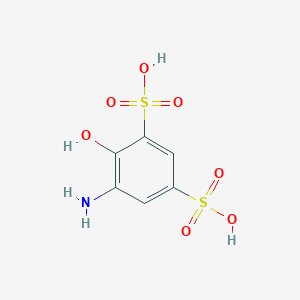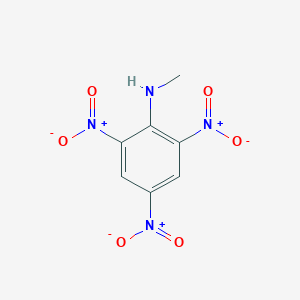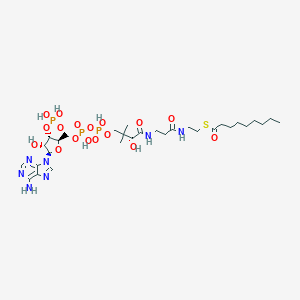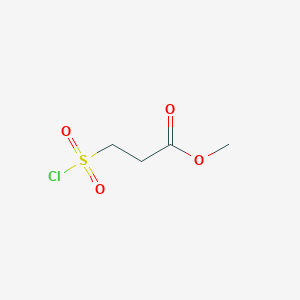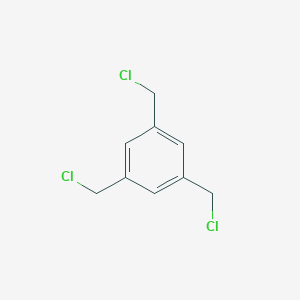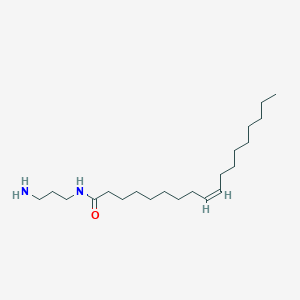
(Z)-N-(3-Aminopropyl)-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-Aminopropyl)-9-octadecenamide, commonly known as oleamide, is a fatty acid amide that is naturally produced in the human body. It is also found in various plants, including ginger and cacao. Oleamide has been the subject of extensive research due to its potential therapeutic properties and its role in regulating sleep and mood.
Mecanismo De Acción
Oleamide is believed to act on the endocannabinoid system in the brain, which regulates various physiological processes, including appetite, mood, and sleep. Specifically, oleamide has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system.
Efectos Bioquímicos Y Fisiológicos
Oleamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA, a neurotransmitter that is involved in the regulation of sleep and anxiety. It has also been shown to decrease the activity of glutamate, a neurotransmitter that is involved in the regulation of pain and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oleamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation of oleamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on oleamide. One area of interest is its potential as a therapeutic agent for the treatment of sleep disorders and anxiety. Another area of interest is its potential as a natural alternative to synthetic cannabinoids for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of oleamide and its effects on the endocannabinoid system.
Métodos De Síntesis
Oleamide can be synthesized through a variety of methods, including the reaction of oleic acid with hydroxylamine and the reaction of erucic acid with ammonia. However, the most common method of synthesis is the reaction of oleic acid with ammonia and sodium hypochlorite.
Aplicaciones Científicas De Investigación
Oleamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and hypnotic effects in animal models, and it is believed to play a role in the regulation of sleep and mood in humans.
Propiedades
Número CAS |
111-08-0 |
|---|---|
Nombre del producto |
(Z)-N-(3-Aminopropyl)-9-octadecenamide |
Fórmula molecular |
C21H42N2O |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
(Z)-N-(3-aminopropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h9-10H,2-8,11-20,22H2,1H3,(H,23,24)/b10-9- |
Clave InChI |
ZHNIMKDTJODGTK-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
Otros números CAS |
111-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



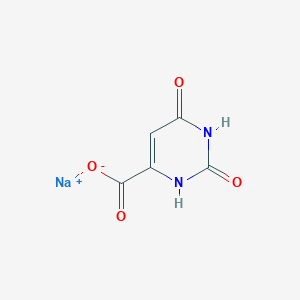
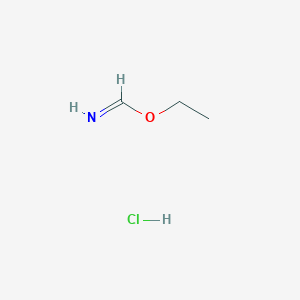
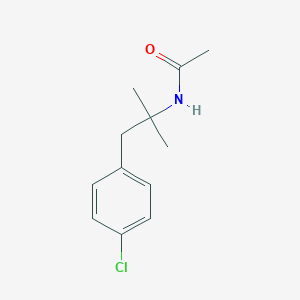
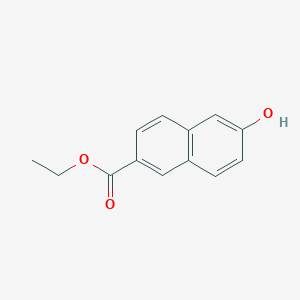
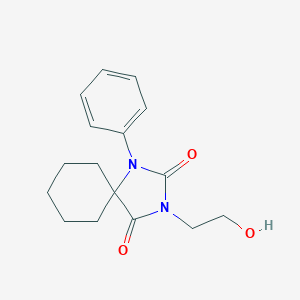
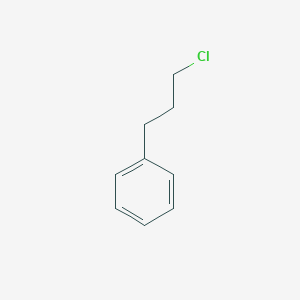
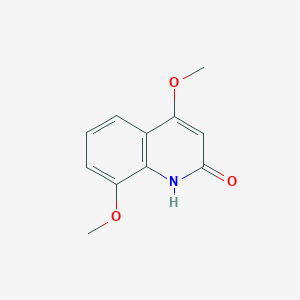
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
